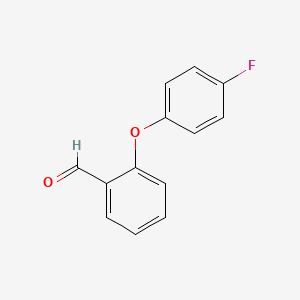

2-(4-Fluorophenoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJFZXRBXCJPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382392 | |

| Record name | 2-(4-Fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320423-61-8 | |

| Record name | 2-(4-Fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Reactivity

Established Synthetic Routes for 2-(4-Fluorophenoxy)benzaldehyde and Related Isomers

The construction of the diaryl ether bond in this compound can be achieved through several established synthetic strategies. These methods, including nucleophilic aromatic substitution and copper-catalyzed coupling reactions, offer versatile pathways to this class of compounds.

Nucleophilic aromatic substitution (SNAr) stands as a primary method for the synthesis of diaryl ethers like this compound. This reaction typically involves the displacement of a halide or other suitable leaving group from an aromatic ring by a nucleophile. In the context of synthesizing the target molecule, this would involve the reaction of a phenoxide with an activated fluoro- or chloro-substituted benzaldehyde (B42025).

The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org For instance, the synthesis of 4-aryloxybenzaldehydes has been demonstrated through the reaction of 4-fluorobenzaldehyde (B137897) with various phenols in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netwalisongo.ac.id This approach can be adapted for the synthesis of this compound.

Recent advancements have also explored photoredox catalysis to enable the nucleophilic defluorination of electron-neutral and electron-rich fluoroarenes, expanding the scope of SNAr reactions. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | Potassium Carbonate | DMSO | 4-(4-Methoxyphenoxy)benzaldehyde researchgate.netwalisongo.ac.id |

| 2,4-Dinitrofluorobenzene | Protein (N-terminal NH₂) | - | - | Labeled Protein libretexts.org |

| 2,4,6-Trinitrochlorobenzene | Sodium Hydroxide | - | Water | 2,4,6-Trinitrophenol libretexts.org |

The Ullmann condensation, a copper-catalyzed reaction, is a classic and widely used method for the formation of diaryl ethers. byjus.comnih.gov This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. nih.gov The traditional Ullmann reaction often required harsh conditions, but modern modifications have led to milder and more efficient protocols.

The contemporary Ullmann-type synthesis often employs copper(I) salts, such as copper(I) oxide or copper(I) iodide, along with various ligands to facilitate the coupling under more gentle conditions. organic-chemistry.org Ligands such as salicylaldoxime, dimethylglyoxime, and picolinic acid have been shown to accelerate the reaction, allowing for the use of a broader range of substrates, including sterically hindered ones. organic-chemistry.orgnih.gov The choice of base, with cesium carbonate often being effective, and solvent, such as acetonitrile, also plays a critical role in the reaction's success. organic-chemistry.org These improved methods provide a viable route for the synthesis of this compound from 2-halobenzaldehydes and 4-fluorophenol.

Table 2: Key Components in Modern Ullmann-Type Diaryl Ether Synthesis

| Component | Examples | Role |

|---|---|---|

| Copper Source | Copper(I) oxide, Copper(I) iodide organic-chemistry.org | Catalyst |

| Ligand | Salicylaldoxime, Dimethylglyoxime, Picolinic acid organic-chemistry.orgnih.gov | Accelerates the reaction |

| Base | Cesium carbonate organic-chemistry.org | Activates the phenol |

| Solvent | Acetonitrile, Toluene organic-chemistry.orggoogle.com | Reaction medium |

| Aryl Halide | Aryl bromides, Aryl iodides organic-chemistry.org | Electrophilic partner |

| Phenol | Various substituted phenols organic-chemistry.org | Nucleophilic partner |

Beyond SNAr and Ullmann coupling, other methods for the preparation of fluorinated benzaldehydes and their derivatives exist. One such method involves the formylation of fluorinated aromatic compounds. For example, fluorinated benzaldehydes can be produced by reacting fluorinated benzenes with carbon monoxide and a Lewis acid like aluminum chloride, often in the presence of a catalytic amount of an acid such as hydrochloric acid. google.comgoogle.com

Another approach involves a multi-step synthesis starting from a different precursor. For instance, 2-fluoro-4-hydroxybenzaldehyde (B1296990) has been synthesized from 3-fluorophenol (B1196323) through a sequence of protection, bromination, Grignard reagent formation, and subsequent reaction with dimethylformamide (DMF), followed by deprotection. google.com While not a direct route to this compound, the synthesis of such isomers highlights the variety of synthetic strategies available for this class of compounds.

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, primarily oxidation and reduction, to yield other important classes of organic compounds.

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting 2-(4-fluorophenoxy)benzoic acid is a valuable intermediate for the synthesis of other molecules, such as esters and amides. The specific conditions for the oxidation, including the choice of solvent and temperature, are critical to ensure a high yield and to avoid unwanted side reactions.

The aldehyde functional group can be easily reduced to a primary alcohol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The reduction of this compound would yield 2-(4-Fluorophenoxy)benzyl alcohol. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, sodium borohydride is a milder reducing agent than lithium aluminum hydride and is often preferred for its selectivity. orientjchem.org

Table 3: Summary of Aldehyde Transformations

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Primary Alcohol |

Condensation Reactions with Nitrogen Nucleophiles (e.g., Hydrazones, Imines, Oximes)

The aldehyde functional group in this compound serves as a key reactive site for condensation reactions with a variety of nitrogen-containing nucleophiles. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the corresponding C=N double-bonded products.

Hydrazones: The reaction of this compound with hydrazines (such as hydrazine (B178648) hydrate (B1144303) or phenylhydrazine) leads to the formation of hydrazones. nih.govnih.govresearchgate.net These reactions are fundamental in synthetic organic chemistry and provide access to a class of compounds with a wide range of biological activities. nih.govresearchgate.net The general stability of hydrazones makes them valuable intermediates for further chemical transformations. researchgate.net

Imines (Schiff Bases): Condensation with primary amines results in the formation of imines, commonly known as Schiff bases. nih.govmdpi.com This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands can chelate with various metal ions. nih.govnih.govsbmu.ac.ir The synthesis of these imines is often straightforward, involving the direct reaction of the aldehyde with an amine, sometimes with acid or base catalysis to facilitate dehydration. mdpi.com

Oximes: Treatment of this compound with hydroxylamine (B1172632) or its salts yields the corresponding oxime. scbt.comnih.gov For instance, 2-(4-Fluorophenoxy)benzenecarbaldehyde oxime has been synthesized and characterized. scbt.com Oximes are versatile intermediates that can be further transformed into other functional groups or utilized as ligands in coordination chemistry.

The following table summarizes the condensation reactions of this compound with various nitrogen nucleophiles.

| Nucleophile | Product Class | General Reaction |

| Hydrazine (H₂NNH₂) | Hydrazone | Ar-CHO + H₂NNH₂ → Ar-CH=NNH₂ + H₂O |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CHO + R-NH₂ → Ar-CH=N-R + H₂O |

| Hydroxylamine (H₂NOH) | Oxime | Ar-CHO + H₂NOH → Ar-CH=NOH + H₂O |

| Ar represents the 2-(4-Fluorophenoxy)phenyl group. |

Applications in Schiff Base Formation and Coordination Chemistry

Schiff bases derived from this compound are of significant interest in the field of coordination chemistry. nih.govnih.gov The imine nitrogen and often another donor atom within the ligand structure can coordinate to a central metal ion, forming stable metal complexes. nih.govsbmu.ac.ir

The general structure of these Schiff bases, incorporating the 2-(4-fluorophenoxy)phenyl moiety, allows for the synthesis of a diverse library of ligands by varying the amine component. These ligands can then be used to form complexes with a wide range of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govsbmu.ac.irresearchgate.net

The coordination of the Schiff base to the metal center can be confirmed through various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com A notable shift in the C=N stretching frequency in the IR spectrum upon complexation provides strong evidence of coordination. mdpi.com The resulting metal complexes often exhibit distinct geometries, such as octahedral or square-planar, depending on the metal ion and the specific ligand structure. mdpi.comsbmu.ac.ir These complexes have been investigated for a variety of applications, leveraging the combined properties of the metal and the organic ligand. nih.govnih.gov

Reactivity and Electronic Effects of the Fluorophenoxy Moiety

Exploration of Nucleophilic Substitution Pathways on the Fluorinated Aromatic Ring

The presence of a fluorine atom on the phenoxy ring of this compound introduces the possibility of nucleophilic aromatic substitution (SNA_r) reactions. acgpubs.org In these reactions, the fluorine atom, being a good leaving group, can be displaced by a strong nucleophile. The rate of such substitutions is significantly influenced by the electronic nature of the aromatic ring. acgpubs.org The electron-withdrawing effect of the carbonyl group on the adjacent ring can influence the reactivity of the fluorinated ring.

Studies have shown that in similar systems, nucleophilic substitution of a para-fluoro substituent by nucleophiles like methoxide (B1231860) can occur, particularly when the aromatic ring is activated by electron-withdrawing groups. acgpubs.org The reaction proceeds through a Meisenheimer complex intermediate, where the negative charge is stabilized by resonance. acgpubs.org The feasibility of such a reaction on this compound would depend on the reaction conditions and the strength of the nucleophile employed. rsc.orgresearchgate.netrsc.org

Influence of Fluorine Substitution on Reaction Selectivity and Kinetics

The fluorine atom in the 4-position of the phenoxy group exerts a significant electronic influence on the reactivity of this compound. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of both the aldehyde group and the aromatic rings.

The -I effect of fluorine can increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic addition reactions at the aldehyde. Furthermore, the electronic properties of the fluorophenoxy moiety can affect the selectivity of reactions occurring at other positions on the molecule. For instance, in electrophilic aromatic substitution reactions on the benzaldehyde ring, the deactivating nature of the ether linkage and the aldehyde group, combined with the electronic influence of the distant fluorine atom, would direct incoming electrophiles to specific positions.

Kinetic studies on related fluorinated compounds have demonstrated that the presence of fluorine can significantly alter reaction rates compared to their non-fluorinated analogs. acgpubs.org The precise impact on the kinetics of reactions involving this compound would depend on the specific reaction type and mechanism.

Utilization as a Building Block in Complex Molecule Synthesis

Construction of Heterocyclic Systems (e.g., Imidazopyridines, Quinolines, Pyrazoles, Thiophenes, Thiazoles, Thiadiazoles)

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many medicinally important molecules.

Imidazopyridines: Imidazopyridines can be synthesized through multi-component reactions involving an aminopyridine, an aldehyde, and other reagents. e3s-conferences.orgnih.govnih.govchemrxiv.org this compound can serve as the aldehyde component in such syntheses, leading to the formation of imidazopyridine derivatives bearing the 2-(4-fluorophenoxy)phenyl substituent.

Quinolines: Several methods exist for the synthesis of quinolines that utilize aldehydes as a key starting material. organic-chemistry.orgnih.gov For example, the Friedländer annulation and its variations involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org While this compound itself is not a 2-aminoaryl aldehyde, it can be used in other quinoline (B57606) syntheses, such as the Combes or Doebner-von Miller reactions, by reacting with appropriate amines and α,β-unsaturated carbonyl compounds or their precursors. austinpublishinggroup.comnih.gov

Pyrazoles: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.commdpi.commdpi.comnih.govnih.gov While this compound is not a 1,3-dicarbonyl compound, it can be used to synthesize precursors for pyrazole (B372694) formation. For instance, it can undergo Claisen-Schmidt condensation with a ketone to form an α,β-unsaturated ketone, which can then react with hydrazine to yield a pyrazoline, a precursor to pyrazole.

Thiophenes: The synthesis of thiophenes can be achieved through various routes, some of which may involve aldehyde precursors. google.comnih.govnih.gov For example, the Gewald reaction can utilize an aldehyde, a compound with an active methylene (B1212753) group, and elemental sulfur to construct the thiophene (B33073) ring. This compound could potentially be employed in such a reaction.

Thiazoles: Thiazole (B1198619) rings are often constructed via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.govjpionline.orgresearchgate.net Aldehydes like this compound can be converted to the necessary α-haloketone precursors through various synthetic steps. Alternatively, it can be used to form Schiff bases with 2-aminothiazole (B372263) derivatives. ontosight.aimdpi.com

Thiadiazoles: There are several regioisomeric thiadiazoles (e.g., 1,2,4-thiadiazole, 1,3,4-thiadiazole). Their synthesis often involves the cyclization of thiosemicarbazones, which can be readily prepared from the corresponding aldehyde. organic-chemistry.orgsphinxsai.comnih.govdovepress.com Therefore, this compound can be converted to its thiosemicarbazone, which can then be cyclized under appropriate conditions to yield a 1,3,4-thiadiazole (B1197879) derivative.

The following table provides a summary of the heterocyclic systems that can be synthesized using this compound as a building block.

| Heterocyclic System | General Synthetic Strategy Involving the Aldehyde |

| Imidazopyridines | Multi-component reaction with an aminopyridine. e3s-conferences.orgnih.govnih.govchemrxiv.org |

| Quinolines | Reactions like the Combes or Doebner-von Miller synthesis. organic-chemistry.orgnih.govaustinpublishinggroup.comnih.gov |

| Pyrazoles | Formation of an α,β-unsaturated ketone intermediate followed by reaction with hydrazine. youtube.commdpi.commdpi.comnih.govnih.gov |

| Thiophenes | Gewald reaction with an active methylene compound and sulfur. google.comnih.govnih.gov |

| Thiazoles | Conversion to an α-haloketone for Hantzsch synthesis or formation of Schiff bases with aminothiazoles. nih.govjpionline.orgresearchgate.netontosight.aimdpi.com |

| Thiadiazoles | Formation of a thiosemicarbazone followed by cyclization. organic-chemistry.orgsphinxsai.comnih.govdovepress.com |

**Scientific Rev

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For 2-(4-Fluorophenoxy)benzaldehyde, DFT calculations provide fundamental insights into its geometry, stability, and spectroscopic properties.

The geometry of this compound is optimized using DFT methods, typically with a basis set like 6-311++G(d,p), to find the lowest energy structure. ajchem-a.com The rotational freedom around the ether linkage and the bond connecting the benzaldehyde (B42025) group to the phenyl ring allows for different conformers. Similar to other substituted benzaldehydes, this molecule is expected to have O-cis and O-trans isomers, referring to the relative orientation of the aldehyde oxygen and the phenoxy ring. Studies on analogous compounds, such as 2-bromo-5-fluorobenzaldehyde, have shown that the O-trans isomer is often the more stable, lower-energy form, with a significant energy barrier to rotation. nih.gov

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A large energy gap suggests high stability and low reactivity. For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com Similar calculations for this compound would determine its electronic characteristics and reactivity profile.

Table 1: Key Parameters from DFT-based Electronic Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. ajchem-a.com |

| Dipole Moment | A measure of the net molecular polarity. | A non-zero dipole moment indicates a polar molecule, which influences its solubility and intermolecular interactions. ajchem-a.com |

DFT calculations are highly effective in simulating vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical frequency calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretching, C=O stretching of the aldehyde group, and C-O-C stretching of the ether linkage. nih.gov For related benzaldehyde derivatives, a good agreement is often found between the calculated and experimental spectra, which validates the computed geometry. nih.gov The simulation of electronic spectra, based on time-dependent DFT (TD-DFT), can predict the absorption wavelengths and helps understand the electronic transitions occurring within the molecule.

The properties of a molecule can change significantly in the presence of a solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the geometry, stability, and spectroscopic properties of this compound. nih.gov These models can predict shifts in vibrational frequencies and electronic absorption maxima in different solvents, providing a more realistic comparison with experimental data obtained in solution. Studies on similar molecules show that solvent polarity can influence the relative stability of different conformers. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. acadpubl.eu This analysis interprets the complex molecular wavefunction in terms of localized bonds and lone pairs, resembling a simple Lewis structure. wisc.eduq-chem.com For this compound, NBO analysis would reveal intramolecular charge transfer interactions, such as the delocalization of electron density from the lone pairs of the ether oxygen atom into the antibonding orbitals (σ*) of adjacent C-C or C-O bonds. nih.gov These interactions, known as hyperconjugation, stabilize the molecule and influence its geometry and reactivity. The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their importance. acadpubl.eu

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While DFT calculations identify stable, low-energy conformers, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior and conformational flexibility over time. arxiv.org MD simulations model the atomic motions of the molecule, allowing for the exploration of its accessible conformational space. mdpi.comnih.gov For a flexible molecule like this compound, MD can reveal the transitions between different conformations, the timescales of these motions, and how the molecule's shape adapts to its environment. biorxiv.org This is particularly important for understanding how the molecule might interact with a biological receptor, as it can adopt various shapes not represented by a single static structure.

Molecular Docking and Drug-Likeness Predictions for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates. Docking simulations of this compound against various receptors could identify potential biological targets and predict the binding affinity, typically reported as a binding energy score in kcal/mol. nih.gov

In conjunction with docking, in silico drug-likeness predictions are performed to assess the molecule's potential as an oral drug candidate. These evaluations use criteria such as Lipinski's Rule of Five and assess ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com

Table 2: Lipinski's Rule of Five for Drug-Likeness Assessment

| Property | Rule | Significance for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Daltons | Affects absorption and diffusion across membranes. mdpi.com |

| Log P (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity, which influences permeability. mdpi.com |

| Hydrogen Bond Donors | ≤ 5 | High numbers can reduce membrane permeability. mdpi.com |

| Hydrogen Bond Acceptors | ≤ 10 | High numbers can reduce membrane permeability. mdpi.com |

Analysis of this compound using these rules would help predict its bioavailability and potential for development as a therapeutic agent. nih.gov

V. Biological Activity and Medicinal Chemistry Research

Studies on Structurally Related Fluorophenoxybenzaldehyde Derivatives

The introduction of a fluorophenoxy group to a benzaldehyde (B42025) scaffold has been a key strategy in the development of novel therapeutic agents. The fluorine atom, owing to its high electronegativity and small size, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced biological activity.

Derivatives of 2-phenoxybenzaldehyde (B49139) have been investigated for their potential as anticonvulsant agents. The mechanism of action for many anticonvulsant drugs involves the blockade of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials in neurons. nih.gov By blocking these channels, the repetitive and high-frequency firing of neurons that characterizes epileptic seizures can be suppressed. nih.govnih.gov

Studies on related compounds, such as 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, have shown that the presence of an electronegative substituent on the phenoxy ring is crucial for their anticonvulsant activity. nih.gov This suggests that the fluorine atom in 2-(4-Fluorophenoxy)benzaldehyde could contribute positively to its potential anticonvulsant effects. While direct studies on this compound are limited, research on analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has further underscored the importance of specific structural features for anti-seizure activity, with some compounds showing efficacy in the maximal electroshock (MES) seizure model, a test indicative of activity against generalized tonic-clonic seizures. nih.gov

| Compound Class | Key Structural Feature | Observed Anticonvulsant Activity | Potential Mechanism | Reference |

|---|---|---|---|---|

| 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives | Electronegative substituent on phenoxy ring | Respectable anticonvulsant effect | Benzodiazepine receptor agonism | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | 3-(Trifluoromethyl)anilide group | Protection in MES test | Moderate binding to voltage-sensitive sodium channels | nih.gov |

A significant body of research points to the anticancer potential of benzaldehyde derivatives, including those with phenoxy and fluorine substitutions. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Fluorinated compounds, in general, are prominent in anticancer drug development, with approximately 20% of anticancer drugs containing fluorine. rsc.org Research on fluorinated benzofuran (B130515) derivatives, which share structural similarities with fluorophenoxybenzaldehydes, has shown that these compounds can inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) and induce apoptosis. mdpi.com The anticancer effects were associated with the inhibition of the antiapoptotic protein Bcl-2 and cleavage of PARP-1. mdpi.com

Similarly, studies on benzyloxybenzaldehyde derivatives have revealed significant activity against the human leukemia cell line HL-60. nih.govresearchgate.net These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis, leading to a loss of mitochondrial membrane potential. nih.govresearchgate.net For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as a particularly potent derivative. nih.govresearchgate.net

The anticancer activity of 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives has been evaluated against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines. mdpi.com Hydrazone derivatives were generally more effective against A-549 and PC-3 cells, while oxadiazole derivatives showed greater efficacy against the MDA-MB-231 cell line. mdpi.com

| Compound Class | Cancer Cell Line(s) | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Fluorinated benzofuran derivatives | HCT116 (colorectal) | Inhibited proliferation by ~70% | Inhibition of Bcl-2, cleavage of PARP-1 | mdpi.com |

| Benzyloxybenzaldehyde derivatives | HL-60 (leukemia) | Significant activity at 1-10 µM | G2/M cell cycle arrest, apoptosis, loss of mitochondrial membrane potential | nih.govresearchgate.net |

| 2-arenoxybenzaldehyde N-acyl Hydrazones | A-549 (lung), PC-3 (prostate) | IC50 of 13.39 µM (A-549), 9.38 µM (PC-3) for specific derivatives | Antiproliferative | mdpi.com |

| 2-arenoxybenzaldehyde 1,3,4-Oxadiazoles | MDA-MB-231 (breast) | IC50 of 22.73 µM for a specific derivative | Antiproliferative | mdpi.com |

The antimicrobial properties of benzaldehyde derivatives are well-documented, with many compounds exhibiting a broad spectrum of activity against both bacteria and fungi. mdpi.comnih.govresearchgate.net The presence of a fluorine atom and a phenoxy group can modulate this activity.

For example, a study on fluorinated benzaldehyde derivatives indicated a correlation between fluorine substitution and enhanced antimicrobial activity against resistant bacterial strains. Prenylated benzaldehyde derivatives isolated from Aspergillus amstelodami have demonstrated potent antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL against Escherichia coli and Streptococcus mutans. mdpi.com

Furthermore, newly synthesized oxetanyl-quinoline derivatives containing a fluorophenoxy moiety have been evaluated for their in vitro antibacterial activity against various strains, including Proteus mirabilis and Bacillus subtilis, and antifungal activity against Aspergillus niger and Candida albicans. nih.gov Some of these compounds showed good antibacterial and antifungal efficacy. nih.gov

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Prenylated benzaldehyde derivatives | Escherichia coli | 1.95 µg/mL | mdpi.com |

| Prenylated benzaldehyde derivatives | Streptococcus mutans | 1.95 µg/mL | mdpi.com |

| Prenylated benzaldehyde derivatives | Staphylococcus aureus | 3.9 µg/mL | mdpi.com |

| Oxetanyl-quinoline derivatives with fluorophenoxy moiety | Proteus mirabilis | 31.25-62.5 µM | nih.gov |

| Oxetanyl-quinoline derivatives with fluorophenoxy moiety | Bacillus subtilis | 31.25 µM | nih.gov |

Phenolic compounds, including derivatives of benzaldehyde, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govwiserpub.com The antioxidant capacity is closely related to the structure of the compound, particularly the number and position of hydroxyl groups on the aromatic ring. wiserpub.com

Studies on dihydroxybenzaldehydes have shown that electron-donating derivatives exhibit antioxidant activity. wiserpub.com While the direct antioxidant activity of this compound is not extensively reported, related phenolic compounds have demonstrated the ability to mitigate oxidative stress. The antioxidant properties of such compounds are of interest as oxidative stress is implicated in numerous diseases. mdpi.com

Enzyme Inhibition Studies

The ability of this compound and its analogs to inhibit specific enzymes is another area of active research, with implications for various therapeutic applications.

Uridine (B1682114) phosphorylase (UrdPase) is an enzyme involved in pyrimidine (B1678525) metabolism and is a target for cancer chemotherapy. acs.org Inhibitors of UrdPase can prevent the degradation of certain chemotherapeutic agents, thereby enhancing their efficacy.

Research on a series of 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils has identified potent inhibitors of murine liver uridine phosphorylase. acs.orgnih.gov Structure-activity relationship studies revealed that substitutions on the phenoxy ring significantly impact inhibitory potency, with some compounds exhibiting IC50 values as low as 1.4 nM. acs.orgnih.gov Specifically, derivatives with a 3-cyanophenoxy or 3-chlorophenoxy group were found to be highly effective. acs.orgnih.gov This highlights the potential of the phenoxy moiety, and by extension the fluorophenoxy group, in designing potent enzyme inhibitors.

| Compound Class | Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils | Murine Liver Uridine Phosphorylase | IC50 values as low as 1.4 nM. 3-cyanophenoxy and 3-chlorophenoxy derivatives were most potent. | acs.orgnih.gov |

Other Enzyme-Ligand Interaction Analyses

While specific enzyme-ligand interactions for this compound are not extensively detailed in the provided context, the broader class of (aryloxy)aryl semicarbazones, to which its derivatives belong, has been investigated. For instance, 4-(4-fluorophenoxy)benzaldehyde (B144913) semicarbazone was identified as a potent anticonvulsant. nih.gov Initial studies suggested a possible interaction with GABA-gated chloride channels, though this was only observed at high concentrations and later experiments did not confirm positive modulation of GABA-A channels. nih.gov The primary mechanism of action for this derivative was found to be a state-dependent blockade of voltage-gated sodium channels, a critical factor for controlling excessive neuronal firing while minimizing effects on normal brain activity. nih.gov The aldehyde group in similar compounds is known to potentially form covalent bonds or reversible interactions with enzymes.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies involve systematically modifying the chemical structure to understand how these changes affect biological activity.

The rational design of analogs of this compound involves a strategic approach to synthesis, often guided by computational modeling and known biological targets. nih.govnih.govrsc.org This process dissects the parent structure into different regions to explore the impact of chemical modifications. nih.gov For example, in the development of antitumor agents based on a similar scaffold, the quinoxaline (B1680401) ring, the hydroquinone (B1673460) connector, and the lactic acid moiety were systematically altered. nih.gov Synthetic strategies often employ multi-step reactions, such as the Buchwald-Hartwig cross-coupling, to create novel derivatives with desired substitutions. nih.gov The goal is to generate a library of compounds with varied chemical properties to screen for enhanced biological activity. researchgate.net

SAR studies have established clear correlations between structural changes in derivatives and their biological effects. For instance, in a series of anticancer thiazolopyrimidine derivatives, the presence and position of substituents on the aryl rings strongly influenced their activity. ddtjournal.com Specifically, a hydrophobic 4-fluorophenyl group on the thiazolopyrimidine ring was a key feature. ddtjournal.com In another study on PDE9 inhibitors, introducing a 2-fluoro substituent on a phenyl ring resulted in a compound with significantly higher potency compared to other analogs. nih.gov The nature of substituents, whether electron-donating or electron-withdrawing, and their position (ortho, meta, or para) can dramatically alter the inhibitory activity of the resulting compounds. nih.gov

Below is a table summarizing the effects of structural modifications on the biological potency of related compounds:

| Parent Compound/Scaffold | Structural Modification | Effect on Biological Potency | Reference |

| 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one | Para-substitution on the distal aryl ring | Significant anticancer activity | ddtjournal.com |

| PDE9 Inhibitor Scaffold | 2-Fluoro substitution on the phenyl ring | 8-fold more potent than a reference compound | nih.gov |

| YC-1 Analog | Fluoro or cyano substitution at the ortho position of the benzene (B151609) ring | Better inhibitory activity | nih.gov |

| Quinoxaline derivative | Halogen substituent at the 7-position | Generated the most highly and broadly active antitumor agents | nih.gov |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.com This model serves as a template for designing new molecules with enhanced potency and selectivity. nih.gov For a series of Bcr-Abl kinase inhibitors, a five-point pharmacophore model was developed that included a hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov Such models are instrumental in virtual screening to identify new lead compounds and in understanding the structural requirements for binding to a specific biological target. dovepress.comnih.gov The development of these models relies on the alignment of active compounds and can be used to predict the activity of newly designed molecules. nih.gov

Application in Positron Emission Tomography (PET) Radiotracer Development (¹⁸F-Labeling)

The presence of a fluorine atom in this compound makes it a candidate for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful in vivo imaging technique that utilizes molecules labeled with short-lived positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). nih.gov

¹⁸F is a favored radionuclide for PET due to its optimal half-life of 109.8 minutes, which allows for multi-step synthesis and transport, and its low positron energy, which contributes to high-resolution images. nih.gov The development of ¹⁸F-labeled radiotracers is a key area of research for imaging neuroreceptors and other biological targets in the brain. nih.gov The process involves incorporating the ¹⁸F isotope into the molecular structure of a compound that has a high affinity for a specific target. The resulting radiotracer can then be administered to visualize and quantify physiological processes at the molecular level. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations for Fluorinated Compounds

The introduction of fluorine into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, which in turn affects its binding affinity to target proteins and its metabolic stability.

Organo-fluorinated drugs have become increasingly prevalent in pharmaceuticals. nih.gov The fluorine atom can block metabolic pathways, leading to a longer half-life and improved bioavailability of the drug. For example, fluorinated compounds often exhibit enhanced membrane permeability due to increased lipophilicity. However, the metabolic fate of fluorinated compounds is a critical consideration. While some are metabolically stable, others can be metabolized to potentially toxic byproducts. For instance, ¹⁸F-fluoroestradiol, a PET imaging agent, is rapidly metabolized by the liver. nih.gov Understanding these properties is essential for the design of safe and effective fluorinated drugs.

Vi. Applications in Materials Science and Agrochemical Research

Development of Advanced Materials

While the direct use of 2-(4-Fluorophenoxy)benzaldehyde in polymer modification or the synthesis of specialty chemicals is not well-documented, its chemical structure suggests potential avenues for exploration.

Modification of Polymer Properties (e.g., Thermal Stability, Mechanical Strength)

The incorporation of aromatic and fluorinated moieties into polymer backbones is a known strategy to enhance thermal stability and mechanical strength. The benzaldehyde (B42025) functionality of this compound could potentially be used in polymerization reactions, such as condensation polymerization, to introduce the fluorophenoxy group into a polymer chain. This could theoretically impart desirable properties, but specific research data is lacking.

Synthesis of Specialty Chemicals

As a substituted benzaldehyde, this compound could serve as a precursor for a variety of specialty chemicals. The aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, to create more complex molecules with potential applications in various industries. However, specific examples of specialty chemicals synthesized from this compound are not described in available literature.

Exploration in Organic Electronics and Photonic Devices

Aromatic and fluorinated compounds are of interest in the field of organic electronics for their potential to influence electronic properties and molecular packing. While there is no specific research detailing the use of this compound in organic electronics or photonic devices, its structure contains elements that are found in materials used in these applications.

Role in Agrochemical Development (e.g., Environmentally Friendly Pesticides)

The presence of a fluorinated phenyl ring is a common feature in many modern agrochemicals, as fluorine substitution can enhance biological activity and metabolic stability. Phenoxy ether linkages are also present in some classes of herbicides. Therefore, this compound could be a building block for the synthesis of novel pesticides. Research into the development of environmentally friendly pesticides often involves the strategic design of molecules to target specific biological pathways while minimizing off-target effects and environmental persistence. However, there is no specific information available linking this compound to the development of such pesticides.

Vii. Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies and Green Chemistry Principles

The traditional synthesis of diaryl ethers, a key structural component of 2-(4-Fluorophenoxy)benzaldehyde, often relies on Ullmann-type coupling reactions. While effective, these methods can require harsh reaction conditions and stoichiometric amounts of copper catalysts. acs.org Future research will likely focus on developing more sustainable and efficient synthetic routes, guided by the principles of green chemistry.

Key Research Thrusts:

Catalyst Development: A significant area of research will be the development of highly active and robust catalysts for diaryl ether synthesis. This includes the exploration of catalysts based on more abundant and less toxic metals than copper or palladium. acs.org The use of nanocatalysts, which offer high surface area and reactivity, is another promising avenue. jsynthchem.com

Green Solvents and Reaction Conditions: A move away from high-boiling, toxic solvents like DMF and pyridine is anticipated. acs.org Research into the use of greener solvents, such as water, ionic liquids, or even solvent-free conditions, will be crucial. nih.gov Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, is also a promising area for exploration.

Atom Economy: Synthetic strategies that maximize atom economy will be prioritized. This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.net

Renewable Feedstocks: While the core aromatic structures of this compound are currently derived from petrochemical sources, future research could explore pathways from renewable feedstocks.

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Development of reusable and highly efficient catalysts to minimize waste. |

| Safer Solvents | Replacement of hazardous organic solvents with water or bio-based alternatives. |

| Energy Efficiency | Utilization of microwave or flow chemistry to reduce energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

Advanced Mechanistic Elucidation of Chemical Transformations and Biological Interactions

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound and its interactions with biological systems is paramount for optimizing its properties and developing new applications. Computational chemistry and advanced spectroscopic techniques will be instrumental in these endeavors.

Key Research Thrusts:

Computational Modeling of Synthesis: Density Functional Theory (DFT) calculations can provide valuable insights into the mechanisms of Ullmann-type reactions, including the roles of ligands and the potential for single-electron transfer (SET) or iodine atom transfer (IAT) pathways. nih.govnih.gov Such computational studies can aid in the rational design of more efficient catalytic systems. researchgate.net

In Silico Screening of Derivatives: Computational tools can be used to predict the physicochemical properties and biological activities of novel derivatives of this compound. researchgate.net This in silico screening can help prioritize synthetic targets and accelerate the discovery of new drug candidates or functional materials. nih.gov Molecular docking and dynamics simulations can elucidate the binding modes and affinities of these derivatives with specific biological targets. nih.gov

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress and identify transient intermediates in the synthesis of this compound. Kinetic studies can provide quantitative data on reaction rates and help to optimize reaction conditions.

| Computational Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reactivity. nih.gov |

| Molecular Docking | Predicting binding modes of derivatives to biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interactions. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. beilstein-journals.orgnih.gov These powerful tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the pace of discovery and optimization.

Key Research Thrusts:

Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its analogs. beilstein-journals.orga-star.edu.sg This can significantly reduce the number of experiments required, saving time and resources. ucla.edunih.gov

De Novo Design of Derivatives: Generative AI models can be used to design novel molecules with desired properties based on the this compound scaffold. These models can explore a vast chemical space to identify promising candidates for specific applications.

Predictive Toxicology: AI and ML algorithms can be employed to predict the potential toxicity of new derivatives, enabling a "fail-fast" approach that prioritizes the development of safer chemicals.

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Yield Prediction | Optimization of synthetic routes for higher efficiency. arxiv.orgresearchgate.net |

| Retrosynthesis Planning | Identification of novel and more efficient synthetic pathways. |

| Property Prediction | In silico screening for desired biological or material properties. |

| Automated Synthesis | Integration with robotic platforms for high-throughput synthesis and optimization. beilstein-journals.org |

Development of Targeted Therapies and Functional Materials Based on this compound Scaffolds

The unique structural features of this compound make it an attractive starting point for the development of novel targeted therapies and advanced functional materials.

Key Research Thrusts:

Targeted Therapies: The diaryl ether motif is present in a number of biologically active compounds. researchgate.net The this compound scaffold could be elaborated to create inhibitors of specific enzymes or protein-protein interactions implicated in diseases such as cancer or neurodegenerative disorders. The fluorine atom can enhance metabolic stability and binding affinity.

Functional Polymers: The aldehyde group provides a handle for incorporating the this compound unit into polymers. nih.gov The presence of the fluorinated aromatic rings could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. researchgate.netmdpi.comresearchgate.net

Molecular Probes and Sensors: Derivatives of this compound could be designed as fluorescent probes or sensors for the detection of specific analytes. The electronic properties of the fluorinated diaryl ether system can be tuned to achieve desired photophysical properties.

| Application Area | Rationale for Using this compound Scaffold |

| Medicinal Chemistry | The diaryl ether and fluorinated phenyl groups are common in bioactive molecules. |

| Polymer Science | The aldehyde functionality allows for incorporation into polymer backbones, with the fluorinated moiety potentially enhancing material properties. nih.govdntb.gov.ua |

| Materials Science | The aromatic and fluorinated nature of the molecule suggests potential for creating materials with unique optical and electronic properties. rsc.org |

Q & A

Q. Advanced

- Enzyme assays : Fluorinated analogs are tested as kinase inhibitors using fluorescence-based ATPase assays .

- Cellular uptake studies : Radiolabeled (¹⁸F) probes are synthesized for PET imaging to assess biodistribution .

- Molecular docking : Autodock Vina predicts binding affinities to target proteins (e.g., COX-2) .

How can researchers address the compound’s instability during long-term storage?

Q. Advanced

- Lyophilization : Stabilizes the aldehyde group by removing water .

- Antioxidant additives : BHT (0.01% w/v) prevents oxidation .

- Controlled atmosphere : Storage in argon with molecular sieves minimizes hydrolysis .

What computational methods are used to model the reactivity of this compound?

Q. Advanced

- DFT (B3LYP/6-311+G(d,p)) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

- MD simulations : Analyzes solvent interactions and conformational stability in aqueous/DMSO systems .

- QSPR models : Correlates substituent effects (e.g., fluorine position) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.